

Commercial Availability and Technical Guide for 2-Propoxybutane

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Compound of Interest

Compound Name: 2-Propoxybutane

Cat. No.: B13940789

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Propoxybutane** (also known as sec-butyl propyl ether), focusing on its commercial availability, suppliers, physicochemical properties, synthesis, and safety information. This document is intended to serve as a comprehensive resource for professionals in research and development.

Chemical Identity and Physical Properties

2-Propoxybutane is a simple aliphatic ether. Its basic chemical information and physical properties are summarized below.

Property	Value	Source(s)
Chemical Name	2-Propoxybutane	[1]
Synonyms	sec-Butyl propyl ether, Butane, 2-propoxy-	[1]
CAS Number	61962-23-0	
Molecular Formula	C ₇ H ₁₆ O	
Molecular Weight	116.20 g/mol	[2][3]
Boiling Point	109-117.3 °C	[4]
Density	0.77 g/cm ³	
Refractive Index	1.395	[1]
Flash Point	9 °C	[1]
Melting Point	-95.35 °C (estimate)	
Vapor Pressure	29.6 mmHg at 25°C	[2]

Commercial Availability and Suppliers

2-Propoxybutane is commercially available and has reached mass production, indicating its accessibility for research and manufacturing purposes.[2] It is listed by several chemical suppliers and online platforms. While a comprehensive list of all suppliers is extensive, the following table provides examples of platforms where **2-Propoxybutane** can be sourced. Purity levels of 99% are commonly cited by suppliers on these platforms.[2] For specific product grades, packaging sizes, and pricing, it is recommended to directly inquire with the suppliers.

Supplier Platform	Website	Notes
LookChem	--INVALID-LINK--	Lists multiple raw suppliers and indicates commercial mass production.
ChemNet	--INVALID-LINK--	Provides a database of suppliers for this chemical.
ChemicalBook	--INVALID-LINK--	Offers information on suppliers and basic properties. [5]
Sigma-Aldrich	--INVALID-LINK--	A major chemical supplier that may list 2-Propoxybutane or structurally similar ethers.

Synthesis of 2-Propoxybutane

The most common and straightforward method for the synthesis of **2-Propoxybutane** is the Williamson ether synthesis.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This reaction involves the nucleophilic substitution (SN2) of a haloalkane by an alkoxide.[\[6\]](#)

General Reaction Scheme

There are two primary pathways for the synthesis of **2-Propoxybutane** via the Williamson ether synthesis:

- Pathway A: Reaction of sodium propoxide with 2-halobutane (e.g., 2-bromobutane or 2-chlorobutane).
- Pathway B: Reaction of sodium sec-butoxide with a 1-halopropane (e.g., 1-bromopropane or 1-chloropropane).

Due to the SN2 mechanism, the reaction is more efficient with a less sterically hindered alkyl halide.[\[7\]](#) Therefore, Pathway B is generally the preferred route as it involves a primary alkyl halide (1-halopropane), which is less prone to competing elimination reactions than the secondary alkyl halide (2-halobutane) used in Pathway A.[\[7\]](#)

Illustrative Experimental Protocol (General)

While a specific, detailed protocol for **2-Propoxybutane** was not found in the immediate search results, a general procedure based on the Williamson ether synthesis is as follows. This should be adapted and optimized for specific laboratory conditions.

Materials:

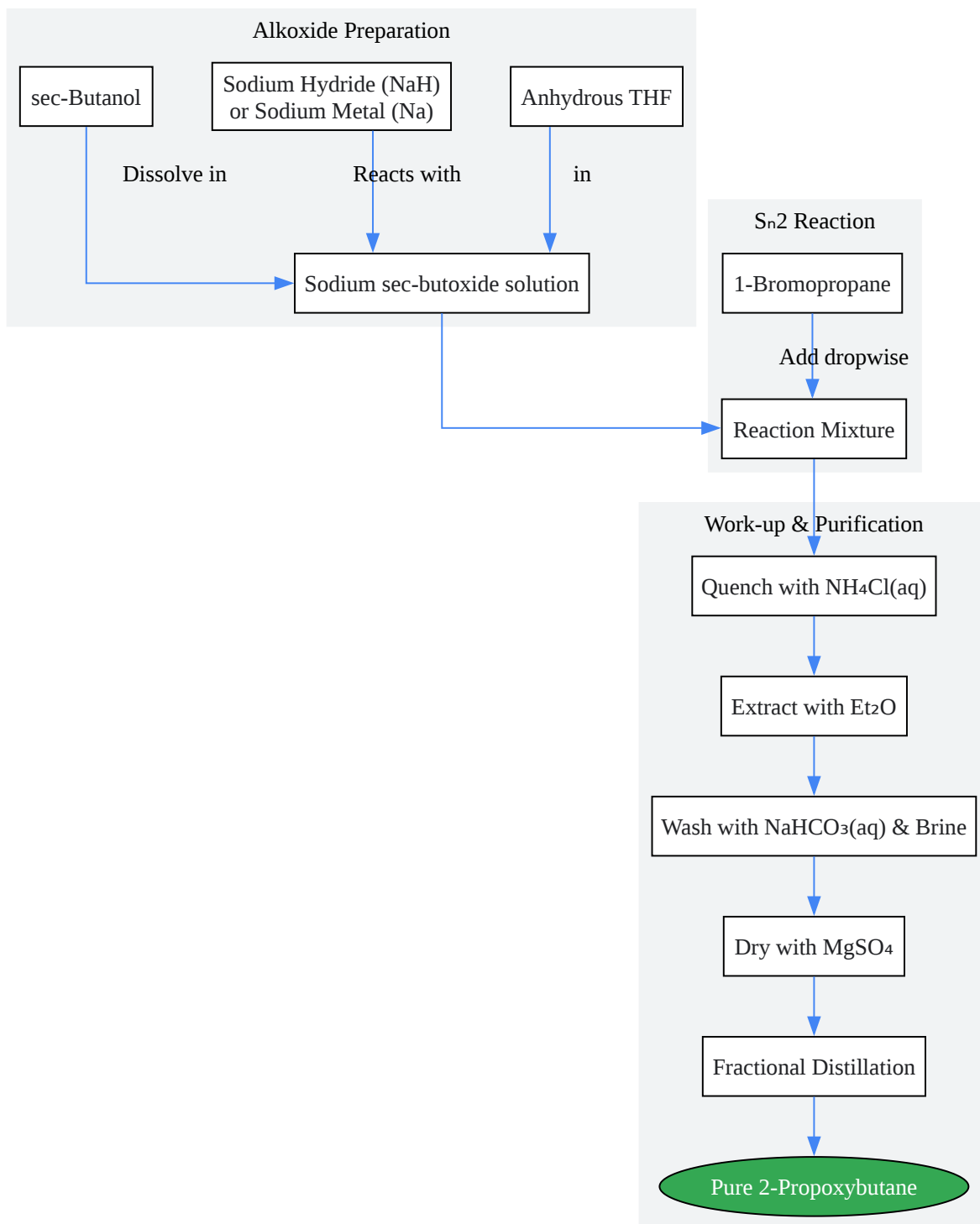
- sec-Butanol
- Sodium hydride (NaH) or sodium metal (Na)
- 1-Bromopropane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Alkoxide Formation:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sec-butanol in an anhydrous solvent like THF. Cool the solution in an ice bath. Carefully add sodium hydride (or sodium metal) portion-wise to the solution. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium sec-butoxide.
- **Nucleophilic Substitution:** To the freshly prepared sodium sec-butoxide solution, add 1-bromopropane dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is then allowed to warm to room temperature and may be heated to reflux for a specified period (typically 1-8 hours) to ensure the reaction goes to completion.[8]

- **Work-up:** After cooling the reaction mixture to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether.
- **Purification:** Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **2-Propoxybutane**.
- **Final Purification:** The crude product can be further purified by fractional distillation to yield pure **2-Propoxybutane**.

Synthesis Workflow Diagram



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Caption: Williamson Ether Synthesis Workflow for **2-Propoxybutane**.

Analytical Methods

The purity and identity of **2-Propoxybutane** can be determined using standard analytical techniques.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a suitable method for analyzing volatile organic compounds like **2-Propoxybutane**.^[3] A typical GC-MS analysis would involve a non-polar or medium-polarity capillary column. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of **2-Propoxybutane** by analyzing the chemical shifts, splitting patterns, and integration of the signals corresponding to the different protons and carbons in the molecule.
- **Infrared (IR) Spectroscopy:** The IR spectrum of **2-Propoxybutane** would show characteristic C-O-C stretching vibrations for the ether linkage, typically in the region of 1050-1150 cm⁻¹.

A specific, validated analytical method for **2-Propoxybutane** is not readily available in the public domain. However, methods for similar C7 ethers in various matrices have been developed, which can be adapted.^[10] For instance, a GC method with a flame ionization detector (FID) or a mass spectrometer (MS) using a suitable capillary column (e.g., DB-5 or equivalent) would be a good starting point for method development.

Biological Activity and Toxicology

Based on available information, **2-Propoxybutane** is primarily used as a solvent or a chemical intermediate and is not known to have any specific biological or signaling pathway activity. A review of the toxicology of aliphatic and aromatic ethers by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that for many simple ethers, there are no safety concerns at their estimated levels of intake as flavoring agents.^[11] Short-chain aliphatic alcohols and ethers are generally considered to have low toxicity.^{[12][13]} However, as with any chemical, appropriate safety precautions should be taken.

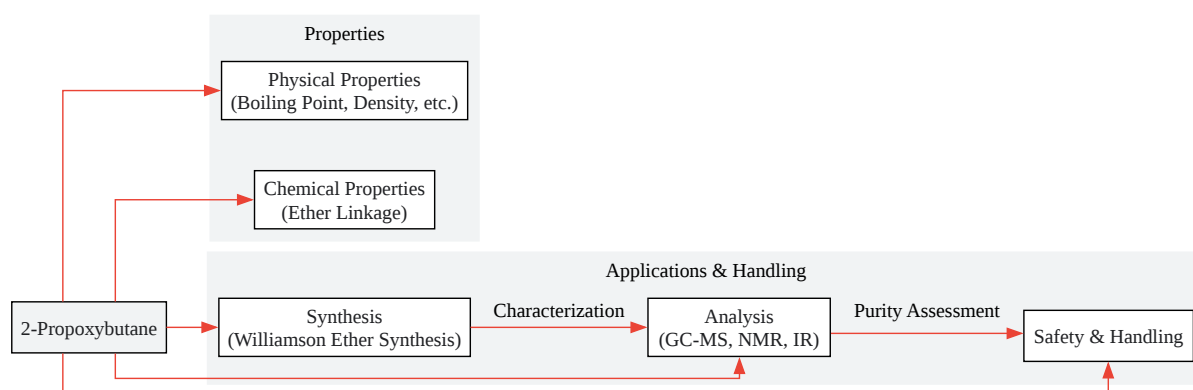
Safety Information

Safety data sheets (SDS) are the primary source of detailed safety information. The following is a summary of key safety considerations.

Hazard Category	Information	Source(s)
Physical Hazards	Flammable liquid and vapor.	
Health Hazards	May cause eye irritation.	
Handling	Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.	[14] [15] [16]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.	[14] [15] [16]
Disposal	Dispose of in accordance with local, state, and federal regulations.	[14] [16]

For complete safety information, always refer to the Safety Data Sheet provided by the supplier.

Logical Relationship Diagram



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Caption: Key Aspects of **2-Propoxybutane** for R&D Professionals.

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